5-Chloro-2-iodopyrimidine is a halogenated pyrimidine derivative, classified as a heterocyclic compound. It features chlorine and iodine substituents at the 5 and 2 positions of the pyrimidine ring, respectively. This compound is significant in medicinal chemistry due to its potential applications in drug development, particularly in creating antimicrobial agents and other therapeutic compounds.
The compound can be synthesized through various chemical processes, including halogenation reactions involving pyrimidine derivatives. Its structure and properties are documented in chemical databases such as PubChem and various scientific literature.
5-Chloro-2-iodopyrimidine is classified under:
The synthesis of 5-Chloro-2-iodopyrimidine typically involves the halogenation of a suitable pyrimidine precursor. Common methods include:
For example, one method involves reacting 2-amino-4-chloropyrimidine with iodine in the presence of a suitable solvent like dimethylformamide, often facilitated by a base such as potassium carbonate to promote the reaction.
The molecular structure of 5-Chloro-2-iodopyrimidine consists of a six-membered aromatic ring containing two nitrogen atoms. The positions of the chlorine and iodine atoms are critical for its chemical reactivity and biological activity.
5-Chloro-2-iodopyrimidine can undergo various chemical reactions, including:
For instance, coupling with amines or alcohols under basic conditions can yield derivatives useful in pharmaceutical applications.
The mechanism of action for compounds derived from 5-Chloro-2-iodopyrimidine often involves interaction with biological targets such as enzymes or receptors in microbial cells.
Research indicates that these compounds may inhibit specific enzymatic pathways or interfere with nucleic acid synthesis in microorganisms, contributing to their antimicrobial properties.
Relevant data include melting point ranges, boiling points, and spectroscopic data (NMR, IR) which confirm its structural identity.
5-Chloro-2-iodopyrimidine has several applications:
This compound exemplifies the importance of halogenated pyrimidines in drug discovery and development, highlighting its role in advancing therapeutic options against infectious diseases.
5-Chloro-2-iodopyrimidine (CAS: 874676-81-0) represents a strategically significant dihalogenated heterocycle in modern synthetic chemistry. Characterized by the molecular formula C₄H₂ClIN₂ and a molecular weight of 240.43 g/mol, this compound features a pyrimidine core with chlorine and iodine atoms at the 5- and 2-positions, respectively [4] [10]. Its solid, crystalline form (typically white to pale yellow powder) and sensitivity to light and moisture necessitate storage under inert atmospheres at low temperatures (-20°C) [3] [4]. As a polyhalogenated scaffold, it serves as a versatile precursor for metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and annulation strategies, enabling access to complex molecular architectures relevant to pharmaceutical and agrochemical research. The divergent reactivities of the C–I and C–Cl bonds—with iodine acting as a superior leaving group—underpin its utility in regioselective functionalization, positioning it as a cornerstone in the rational design of nitrogen-containing heterocycles [6] [10].
Systematic Nomenclature:The compound is systematically named 5-chloro-2-iodopyrimidine according to IUPAC conventions, with the pyrimidine ring atoms numbered such that halogen substituents receive the lowest possible locants. The name reflects the positional hierarchy where iodine (higher atomic number) takes precedence over chlorine in assignment but not in numbering priority [5] [10]. Alternative designations include 2-iodo-5-chloropyrimidine, though this form is less common.
Structural Properties:
Clc1cnc(I)nc1
BWDLBDLGVMLSCS-UHFFFAOYSA-N
[3] [10]These descriptors encode connectivity and stereochemical features essential for database searches and computational modeling. Table 1: Nomenclature and Structural Identifiers of 5-Chloro-2-iodopyrimidine
Property | Value/Descriptor | Source |
---|---|---|
Systematic Name | 5-Chloro-2-iodopyrimidine | [4] [10] |
CAS Registry Number | 874676-81-0 | [3] [4] |
Molecular Formula | C₄H₂ClIN₂ | [4] [5] |
MDL Number | MFCD08062390 | [4] |
SMILES Notation | Clc1cnc(I)nc1 | [3] [10] |
InChIKey | BWDLBDLGVMLSCS-UHFFFAOYSA-N | [3] [5] |
Predicted Density | 2.187 ± 0.06 g/cm³ | [4] |
The strategic deployment of halogenated pyrimidines evolved in parallel with advancements in cross-coupling catalysis. Early routes to 5-chloro-2-iodopyrimidine relied on halogen-exchange reactions, exemplified by the treatment of 2,5-dichloropyrimidine with hydroiodic acid (HI):
2,5-Dichloropyrimidine + HI → 5-Chloro-2-iodopyrimidine + HCl
This method, while effective, faced limitations in regioselectivity and yield due to over-iodination [4]. The 1990s–2000s saw refinement via direct iodination using iodine sources (e.g., I₂, NIS) coupled with directed ortho-metalation or transient protection, achieving >95% regiocontrol at C-2 [6].
A landmark application emerged in the synthesis of prostaglandin E synthetase (PGES-1) inhibitors, where 5-chloro-2-iodopyrimidine served as a key intermediate:
Table 2: Historical Milestones in Halogenated Pyrimidine Synthesis Applications
Timeframe | Synthetic Innovation | Application Context | Key Outcome |
---|---|---|---|
Pre-1990s | Halogen exchange (HI-mediated) | Building block preparation | Limited regioselectivity; moderate yields |
2000s | Directed iodination/Cu-catalyzed chlorination | PGES-1 inhibitor intermediates | Regiocontrolled access to 2-iodo-5-chloro motif |
2007 | Negishi cross-coupling with pyridylzinc chloride | PDE-V inhibitor synthesis | 60–70% yield in C–C bond formation step |
2010s–Present | Sequential cross-coupling strategies | Anticancer agents (e.g., kinase inhibitors) | Modular construction of polyheterocyclic scaffolds |
The compound’s role expanded with the advent of Pd-catalyzed cross-coupling, enabling:
Di-halogenated pyrimidines exhibit profound reactivity differences dictated by halogen identity and ring position. 5-Chloro-2-iodopyrimidine exemplifies this through three key aspects:
Electronic and Steric Differentiation:
Comparative Analysis with Isomers:Table 3: Reactivity Profiles of Di-Halogenated Pyrimidine Isomers
Isomer | Preferred Reaction Sites | Coupling Temperature Range | Key Applications |
---|---|---|---|
5-Chloro-2-iodopyrimidine | C-2 (Pd-catalyzed), then C-5 (Pd/XPhos) | C–I: 25–50°C; C–Cl: 100–120°C | Kinase inhibitors; PGES-1 antagonists |
2-Chloro-5-iodopyrimidine | C-5 (fast), then C-2 (slow) | C–I: 25–50°C; C–Cl: 120–150°C | Antitumor N-benzoyl ureas [6] |
5-Chloro-2-iodopyridine | C-2 (fast; ortho-effect), C-5 (moderate) | C–I: 30–60°C; C–Cl: 110–130°C | Agrochemicals; anti-inflammatory agents [7] [9] |
Synthetic Implications:
The positional isomerism in dihalopyrimidines thus serves as a strategic tool for regiocontrolled synthesis of polysubstituted heterocycles, with 5-chloro-2-iodopyrimidine offering optimal balance between iodine lability and chlorine stability for sequential functionalization.
CAS No.: 42405-01-6
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5